molecular formula C8H19O4PSi B14469761 Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester CAS No. 65220-89-5

Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester

Cat. No.: B14469761
CAS No.: 65220-89-5
M. Wt: 238.29 g/mol
InChI Key: FWUGCSLARLFXOO-UHFFFAOYSA-N
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Description

Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester is a chemical compound characterized by the presence of a phosphonic acid functional group. This compound is notable for its structural features, which include a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. The presence of the trimethylsilyl group adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester can be achieved through various methods. One common approach involves the Michaelis–Arbuzov reaction, where trimethylphosphite reacts with an alkyl halide to form the phosphonate ester . This reaction typically requires the presence of a catalyst, such as methyl iodide, and is conducted under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phosphonates. These products have diverse applications in different fields.

Mechanism of Action

The mechanism of action of phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its action include phosphorylation and dephosphorylation processes, which are crucial for regulating various biological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester is unique due to its specific structural features, including the trimethylsilyl group and the propenyl moiety. These features confer distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.

Properties

CAS No.

65220-89-5

Molecular Formula

C8H19O4PSi

Molecular Weight

238.29 g/mol

IUPAC Name

1-dimethoxyphosphorylprop-2-enoxy(trimethyl)silane

InChI

InChI=1S/C8H19O4PSi/c1-7-8(12-14(4,5)6)13(9,10-2)11-3/h7-8H,1H2,2-6H3

InChI Key

FWUGCSLARLFXOO-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(C=C)O[Si](C)(C)C)OC

Origin of Product

United States

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